N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide
Description
N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-16-20-21-18(25-16)11-5-4-6-12(9-11)19-17(23)14-10-13(24-2)7-8-15(14)22/h4-10,22H,3H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAQZZGDOWEZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.
Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Formation of Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide
- N-[3-(5-ethyl-1,3,4-thiadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide
- N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-ethoxybenzamide
Uniqueness
N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-hydroxy-5-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
